molecular formula C21H22BrN3O4 B12618039 (3S,3'aS,8'aS,8'bR)-5-bromo-2'-(oxolan-2-ylmethyl)spiro[1H-indole-3,4'-3a,6,7,8,8a,8b-hexahydropyrrolo[3,4-a]pyrrolizine]-1',2,3'-trione

(3S,3'aS,8'aS,8'bR)-5-bromo-2'-(oxolan-2-ylmethyl)spiro[1H-indole-3,4'-3a,6,7,8,8a,8b-hexahydropyrrolo[3,4-a]pyrrolizine]-1',2,3'-trione

Cat. No.: B12618039
M. Wt: 460.3 g/mol
InChI Key: QXYVMUHKWBRZGT-XNBFOOTOSA-N
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Description

The compound (3S,3’aS,8’aS,8’bR)-5-bromo-2’-(oxolan-2-ylmethyl)spiro[1H-indole-3,4’-3a,6,7,8,8a,8b-hexahydropyrrolo[3,4-a]pyrrolizine]-1’,2,3’-trione is a complex organic molecule with a unique spiro structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3S,3’aS,8’aS,8’bR)-5-bromo-2’-(oxolan-2-ylmethyl)spiro[1H-indole-3,4’-3a,6,7,8,8a,8b-hexahydropyrrolo[3,4-a]pyrrolizine]-1’,2,3’-trione typically involves multiple steps. The process begins with the preparation of the indole core, followed by the introduction of the spiro center and the bromine atom. The oxolan-2-ylmethyl group is then attached through a series of nucleophilic substitution reactions. The final step involves the formation of the trione moiety under controlled conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to increase yield and reduce costs. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of more efficient catalysts.

Chemical Reactions Analysis

Types of Reactions

The compound (3S,3’aS,8’aS,8’bR)-5-bromo-2’-(oxolan-2-ylmethyl)spiro[1H-indole-3,4’-3a,6,7,8,8a,8b-hexahydropyrrolo[3,4-a]pyrrolizine]-1’,2,3’-trione undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form different oxidation states.

    Reduction: Reduction reactions can be used to modify the functional groups present in the molecule.

    Substitution: The bromine atom can be substituted with other nucleophiles to form a variety of derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents such as potassium permanganate, reducing agents like sodium borohydride, and nucleophiles such as amines and thiols. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to enhance reaction rates.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different trione derivatives, while substitution reactions can produce a range of spiro-indole derivatives with varying functional groups.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new synthetic pathways and the development of novel materials.

Biology

In biological research, the compound is studied for its potential as a bioactive molecule. Its interactions with biological targets can provide insights into new therapeutic agents.

Medicine

In medicine, the compound is investigated for its potential pharmacological properties. Its ability to interact with specific molecular targets makes it a candidate for drug development.

Industry

In industry, the compound is used in the development of new materials with unique properties. Its spiro structure can impart stability and functionality to polymers and other materials.

Mechanism of Action

The mechanism of action of (3S,3’aS,8’aS,8’bR)-5-bromo-2’-(oxolan-2-ylmethyl)spiro[1H-indole-3,4’-3a,6,7,8,8a,8b-hexahydropyrrolo[3,4-a]pyrrolizine]-1’,2,3’-trione involves its interaction with specific molecular targets. The bromine atom and the oxolan-2-ylmethyl group play crucial roles in binding to these targets, leading to the modulation of biological pathways. The spiro structure provides a rigid framework that enhances the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

  • (3S,3’aS,8’aS,8’bR)-5-chloro-2’-(oxolan-2-ylmethyl)spiro[1H-indole-3,4’-3a,6,7,8,8a,8b-hexahydropyrrolo[3,4-a]pyrrolizine]-1’,2,3’-trione
  • (3S,3’aS,8’aS,8’bR)-5-fluoro-2’-(oxolan-2-ylmethyl)spiro[1H-indole-3,4’-3a,6,7,8,8a,8b-hexahydropyrrolo[3,4-a]pyrrolizine]-1’,2,3’-trione

Uniqueness

The uniqueness of (3S,3’aS,8’aS,8’bR)-5-bromo-2’-(oxolan-2-ylmethyl)spiro[1H-indole-3,4’-3a,6,7,8,8a,8b-hexahydropyrrolo[3,4-a]pyrrolizine]-1’,2,3’-trione lies in its specific substitution pattern and the presence of the bromine atom. This substitution pattern imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C21H22BrN3O4

Molecular Weight

460.3 g/mol

IUPAC Name

(3S,3'aS,8'aS,8'bR)-5-bromo-2'-(oxolan-2-ylmethyl)spiro[1H-indole-3,4'-3a,6,7,8,8a,8b-hexahydropyrrolo[3,4-a]pyrrolizine]-1',2,3'-trione

InChI

InChI=1S/C21H22BrN3O4/c22-11-5-6-14-13(9-11)21(20(28)23-14)17-16(15-4-1-7-25(15)21)18(26)24(19(17)27)10-12-3-2-8-29-12/h5-6,9,12,15-17H,1-4,7-8,10H2,(H,23,28)/t12?,15-,16-,17+,21+/m0/s1

InChI Key

QXYVMUHKWBRZGT-XNBFOOTOSA-N

Isomeric SMILES

C1C[C@H]2[C@H]3[C@H](C(=O)N(C3=O)CC4CCCO4)[C@]5(N2C1)C6=C(C=CC(=C6)Br)NC5=O

Canonical SMILES

C1CC2C3C(C(=O)N(C3=O)CC4CCCO4)C5(N2C1)C6=C(C=CC(=C6)Br)NC5=O

Origin of Product

United States

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